tert-Butyl 3-oxo-5-phenylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-oxo-5-phenylpent-4-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a phenyl group, and a pent-4-enoate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-5-phenylpent-4-enoate typically involves the esterification of 3-oxo-5-phenylpent-4-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-oxo-5-phenylpent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
tert-Butyl 3-oxo-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-5-phenylpent-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters. The phenyl group can participate in aromatic substitution reactions, while the tert-butyl group provides steric hindrance, affecting the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-hydroxypent-4-enoate: Similar structure but with a hydroxyl group instead of a keto group.
tert-Butyl 3-oxo-5-phenylpiperidine-1-carboxylate: Contains a piperidine ring instead of a pent-4-enoate moiety.
Uniqueness
tert-Butyl 3-oxo-5-phenylpent-4-enoate is unique due to its combination of a tert-butyl group, a phenyl group, and a pent-4-enoate moiety. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
Properties
CAS No. |
61540-32-7 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl 3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)18-14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
QNOUGSFABWKRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.